6-(Bromomethyl)spiro[2.5]octane
Overview
Description
6-(Bromomethyl)spiro[2.5]octane is a chemical compound with the molecular formula C9H15Br . It has an average mass of 203.119 Da and a monoisotopic mass of 202.035706 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a spiro[2.5]octane ring with a bromomethyl group attached . The exact structure would require more detailed spectroscopic data for a complete analysis.Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 190.9±8.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . Its enthalpy of vaporization is 41.0±3.0 kJ/mol, and it has a flash point of 68.3±13.6 °C . The compound has a molar refractivity of 47.3±0.4 cm3 .Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
- Dzhemilev Reaction for Synthesis : The Dzhemilev reaction has been applied for the synthesis of spiro compounds, including the formation of 6-ethyl-6-aluminaspiro[3.4]octane, which is a key intermediate in producing various spiro compounds (D’yakonov, Finkelshtein, & Ibragimov, 2007).
- Conformation and Dynamics Studies : Research on the synthesis, conformation, and dynamics of related spiro compounds, like 4,4,5,5,6,6,7,7,8,8-decamethyl-1-oxa-spiro[2.5]octane, has provided insights into their structural properties and potential applications (Dressel, Schormann, & Fitjer, 2010).
Application in Organic Synthesis
- Efficient Synthesis of Spiro Dilactones : A study detailed the efficient preparation of 3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones from 3-ethoxycarbonyltetrahydrofuran-2-ones. This process underscores the utility of spiro compounds in synthesizing complex organic structures with high yields (Ghochikyan, Muzalevskiy, Samvelyan, Galstyan, & Nenajdenko, 2016).
- Cycloaddition Reactions for Spiro Compound Formation : The cycloaddition reaction of Schiff bases with ketenes generated by pyrolysis has been used to create spiro compounds, demonstrating the versatility of spiro[2.5]octane derivatives in synthetic organic chemistry (Tsuno, Kondo, & Sugiyama, 2006).
Mechanistic Studies
- Investigation of P450 Enzyme Mechanisms : Research using spiro[2,5]octane as a probe has contributed to understanding the mechanism of hydrocarbon hydroxylation by cytochrome P450 enzymes, illustrating the compound's value in biochemical and mechanistic studies (Auclair, Hu, Little, Ortiz de Montellano, & Groves, 2002).
Advanced Materials and Catalysis
- Redox Activity in Cobalt Complexes : Spiro compounds have been investigated for their redox properties in the context of dinuclear cobalt complexes, showing potential applications in materials science and catalysis (Alley et al., 2013).
Properties
IUPAC Name |
6-(bromomethyl)spiro[2.5]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-7-8-1-3-9(4-2-8)5-6-9/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFZLQXNYVVXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CBr)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1621225-50-0 | |
Record name | 6-(bromomethyl)spiro[2.5]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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